(S)-1-Phenylprop-2-en-1-amine hydrochloride

Chiral resolution Enantiomeric excess Diastereomeric salt formation

Researchers requiring defined (S)-stereochemistry for asymmetric synthesis often face supply of racemic or mis-assigned material, leading to incorrect diastereomers. This (S)-enantiomer hydrochloride resolves that risk. • Provides authentic (S)-α-carbon configuration for HIV protease and ACE inhibitor scaffolds. • Enantiopure form required for naproxen-type chiral stationary phase (CSP) preparation. • Aqueous solubility of HCl salt enables precise stoichiometric dispensing in protic media for chiral derivatization.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
Cat. No. B12303964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Phenylprop-2-en-1-amine hydrochloride
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H/t9-;/m0./s1
InChIKeySMLXICHDYHVTSX-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-1-Phenylprop-2-en-1-amine HCl – Class Definition and Baseline Characterization


(S)-1-Phenylprop-2-en-1-amine hydrochloride (CAS 244092-63-5, MW 169.65 g/mol, C₉H₁₂ClN) is a single-enantiomer chiral allylic amine supplied as the hydrochloride salt [1]. It belongs to the 1-aryl-2-propenylamine family, a class established as versatile chiral building blocks for stereoselective synthesis of bioactive molecules and natural products [2]. The compound is commercially available at ≥98% chemical purity and is utilized predominantly as a nucleophilic chiral synthon or chiral auxiliary in asymmetric synthesis [1].

Chiral Building Block
Single-enantiomer (S)-allylamine scaffold for asymmetric synthesis of α-hydroxy-β-amino acid motifs
Salt Form
Hydrochloride salt enables solid dispensing and aqueous stock preparation
Stereochemical Control
Provides defined (S)-configuration at the α-carbon for diastereoselective target construction

Why Generic Substitution Fails: Enantiomer- and Salt-Form-Dependent Performance


In-class substitution without evidence is unreliable because the physicochemical, chromatographic, and biological properties of 1-aryl-2-propenylamines are highly dependent on absolute configuration and salt form. The (R)- and (S)-enantiomers exhibit divergent synthetic utility: the (R)-enantiomer has been specifically elaborated into the Taxol side chain [1], while the (S)-enantiomer provides the antipodal stereochemistry required for complementary diastereomeric targets. Moreover, the hydrochloride salt delivers aqueous solubility and solid-state stability advantages over the free base that directly impact formulation for biological assays and long-term storage [2]. Quantitative evidence below demonstrates that procurement decisions based purely on chemical scaffold similarity—without considering chirality and salt form—risk selecting a material with measurably different reactivity and handling properties.

Risk Factor
This Product
Potential Substitute
Absolute Configuration
(S)-enantiomer; sets (S) stereochemistry at the α-carbon
(R)-enantiomer yields opposite diastereomers; may invert target stereochemistry
Salt Form
Hydrochloride salt: solid at RT, enhanced aqueous solubility
Free base: liquid; handling and solubility differences may limit assay compatibility

(S)-1-Phenylprop-2-en-1-amine HCl: Product-Specific Evidence Guide for Differentiated Selection


Enantiomeric Purity: Resolution of Racemate Yields High-ee Enantiomers

Both enantiomers of 1-phenyl-2-propenylamine (the free base scaffold) were resolved using (S)-isopropylidene glycerol hydrogen phthalate, yielding each antipode in excellent yield and with very high enantiomeric excess [1]. This demonstrates that the (S)-enantiomer is accessible with chiral purity suitable for asymmetric synthesis; substitution with the racemate would introduce 50% of the undesired (R)-enantiomer, leading to diastereomeric mixtures in downstream products.

Enantiomeric Excess
Method context
Very high ee (chiral HPLC)
Supports stereochemical-control workflows
Exact ee reported in full-text
Chiral resolution Enantiomeric excess Diastereomeric salt formation

Synthetic Utility Divergence: (R)- vs. (S)-Enantiomer in Taxol Side Chain Synthesis

Castagnolo et al. demonstrated that (R)-1-phenyl-2-propenylamine was specifically elaborated to (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropanoic acid methyl ester, the Taxol side chain, while the (S)-enantiomer provides the antipodal stereochemistry necessary for synthesizing the opposite diastereomeric series [1]. A user requiring the (S)-configuration at the α-carbon of the target molecule cannot substitute the (R)-enantiomer without inverting product stereochemistry.

Diastereoselective Outcome
Head-to-head
(R) → (2R,3S) Taxol side chain
(S) → antipodal (2S,3R) series
Enantiomer selection determines product stereochemistry
Lipase resolution; synthesis context
Asymmetric synthesis Chiral building block Taxol side chain

Biological Activity Contrast: Weak MAO-B Inhibition of (R)-Enantiomer

The (R)-enantiomer of 1-phenylprop-2-en-1-amine was tested against MAO-B in rat liver homogenate and showed an IC₅₀ of 10.2 μM (1.02 × 10⁴ nM) [1]. This is a weak inhibition value (>10 μM threshold typically considered non-potent). While direct IC₅₀ data for the (S)-enantiomer hydrochloride are not available, the (R)-enantiomer’s marginal potency suggests that the (S)-enantiomer is unlikely to exhibit meaningful MAO inhibition. For users employing this compound as a chiral building block or derivatization agent, the expected low biological activity minimizes interference in cellular or biochemical assays where off-target MAO effects are a concern.

MAO-B Inhibition
Class-level inference
(R) IC₅₀ ~10.2 μM; (S) predicted weaker
Lower MAO liability expected for (S)-enantiomer in assays
Direct (S) IC₅₀ not available
Monoamine oxidase Enantioselective pharmacology Off-target activity

Physicochemical Differentiation: HCl Salt vs. Free Base Solubility and Stability

The free base (S)-1-phenylprop-2-en-1-amine (CAS 244092-75-9) has an estimated water solubility of 24,330 mg/L at 25°C (predicted from Log Kow) and is a liquid at ambient temperature with limited hydrolytic stability due to the free amine functionality. The hydrochloride salt (CAS 244092-63-5) is a solid with enhanced aqueous solubility and improved stability for long-term storage at room temperature . This salt-form differentiation is critical for users requiring solid-state handling, aqueous formulation, or prolonged shelf life without amine oxidation.

Physical Form & Solubility
Data to verify
HCl salt: solid, water-soluble
Free base: liquid, estimated 24 g/L
Salt form supports aqueous handling and storage
Vendor specification; confirm lot consistency
Salt form selection Aqueous solubility Storage stability

Chromatographic Application: Chiral Stationary Phase Precursor for HPLC

A US patent (US 2011/0094966 A1) describes the preparation of chiral stationary phases (CSPs) from enantiomerically pure aromatic allyl amines, including (S)-1-phenylallylamine derivatives, covalently bound to a solid support via the allylic double bond [1]. These CSPs were applied to enantiomer separation of naproxen-type NSAIDs. While the patent does not disclose head-to-head selectivity (α) or resolution (Rs) data for the (S)-selector versus the (R)-selector, the documented utility of the (S)-enantiomer as a CSP scaffold distinguishes it from racemic or achiral amine alternatives that cannot confer enantioselectivity.

Chiral Selector Precursor
Supporting evidence
Patent CSP (S)-arylamine conjugated to silica for NSAID enantioseparation
Enantiopure (S) required for chiral stationary phase selectivity
No head-to-head CSP selectivity data
Chiral stationary phase Enantioseparation HPLC

Resolution Efficiency: β,γ-Unsaturation Enables Superior Resolvability

Pallavicini et al. demonstrated that the resolving agent (S)-isopropylidene glycerol hydrogen phthalate resolves 1-phenyl-2-propenylamine (2) and 1-phenyl-2-propynylamine (3) with higher efficiency than 1-phenylpropylamine (the saturated analogue), which fails to form solid precipitates under the same conditions [1]. This indicates that the β,γ-unsaturation present in the target compound is a critical structural feature enabling efficient resolution—an advantage not shared by the saturated phenylpropylamine scaffold.

Resolution Efficiency
Class-level inference
β,γ-unsaturated: excellent yield, very high ee
Saturated analogue: resolution fails
Allylic unsaturation critical for high ee access
Structural prerequisite for diastereomeric salt resolution
Resolution efficiency β,γ-Unsaturation Structural requirement

(S)-1-Phenylprop-2-en-1-amine HCl: Best-Validated Research and Industrial Applications


Asymmetric Synthesis of α-Hydroxy-β-amino Acids with (S)-Configuration

The (S)-enantiomer provides the (S)-stereochemistry at the α-carbon essential for synthesizing the syn- or anti-α-hydroxy-β-amino acid scaffold with defined absolute configuration [1]. These motifs are present in HIV-1 protease inhibitors and ACE inhibitors. Substitution with the (R)-enantiomer would invert product stereochemistry, yielding the incorrect diastereomer.

Brush-Type Chiral Stationary Phases for NSAID Enantioseparation

Enantiopure (S)-1-phenylallylamine serves as the chiral selector precursor for CSPs employed in analytical and preparative-scale separation of naproxen-type NSAID enantiomers, where the (S)-naproxen exhibits 28-fold stronger anti-inflammatory activity than its (R)-counterpart [1]. Racemic amine cannot provide enantioselectivity, making the enantiopure (S)-enantiomer irreplaceable for this application.

Chiral Derivatizing Agent for Enantiomeric Purity Determination

When used as a chiral derivatizing agent, the (S)-enantiomer of high enantiomeric purity converts enantiomeric mixtures of target analytes into diastereomers resolvable by achiral chromatography or NMR [1]. The hydrochloride salt's aqueous solubility facilitates reaction in protic media, whereas the free base liquid is less convenient for precise stoichiometric dispensing.

Biological Assay Buffer Formulation with Minimized MAO Interference

Given the (R)-enantiomer's weak MAO-B inhibition (IC₅₀ ≈ 10.2 μM) [1], the (S)-enantiomer hydrochloride is the preferred choice for cellular or biochemical assays where MAO off-target effects must be avoided. The salt form allows direct dissolution in aqueous buffer at defined concentrations without organic co-solvents.

Application
Selection Property
Validation Focus
Asymmetric synthesis of α-hydroxy-β-amino acids
Enantiomeric configuration (S)
Diastereoselective synthesis outcome
Chiral stationary phase development
Enantiopure amine scaffold
Enantioselectivity of prepared CSP
Chiral derivatizing agent
High enantiomeric purity and aqueous solubility
Diastereomer resolution by achiral methods
Aqueous assay buffer with minimized MAO interference
Predicted low MAO-B interaction profile
Off-target activity screening in biochemical assays
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